
(R)-叔丁基(2-氨基-3-苯丙基)氨基甲酸酯
描述
“®-tert-Butyl (2-amino-3-phenylpropyl)carbamate” is also known as Solriamfetol . It is a DEA Schedule IV controlled substance, meaning it has a low potential for abuse relative to substances in Schedule III . It is a stimulant substance . The compound is used in the treatment of excessive sleepiness related to narcolepsy or obstructive sleep apnea .
Synthesis Analysis
The synthesis of carbamates can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), with previous implications that zwitterionic superbase–CO2 adducts are able to actively transfer the carboxylate group to various substrates . Another method involves the reaction of 1,3-dicarbonyl derivatives/2- substituted phenols with amides for the preparation of carbamates .Molecular Structure Analysis
The molecular formula of “®-tert-Butyl (2-amino-3-phenylpropyl)carbamate” is C10H14N2O2 . Its IUPAC name is (2-amino-3-phenylpropyl) carbamate . The InChI is InChI=1S/C10H14N2O2/c11-9 (7-14-10 (12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2, (H2,12,13) and the InChIKey is UCTRAOBQFUDCSR-UHFFFAOYSA-N .Chemical Reactions Analysis
Carbamates can be produced through the substitution of amino and carboxyl moieties on the unstable carbamic acid (H2N-COOH) with structurally diverse groups . The reaction of 1,3-dicarbonyl derivatives/2- substituted phenols with amides can be used for the preparation of carbamates .Physical And Chemical Properties Analysis
The molecular weight of “®-tert-Butyl (2-amino-3-phenylpropyl)carbamate” is 194.23 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 5 . The Topological Polar Surface Area is 78.3 Ų .科学研究应用
合成和反应研究
不对称合成:(R)-叔丁基(2-氨基-3-苯丙基)氨基甲酸酯及其衍生物已被用于不对称合成工艺中。例如,通过不对称曼尼希反应合成叔丁基(1S,2S)-2-甲基-3-氧代-1-苯丙基氨基甲酸酯,突出了其在手性氨基羰基化合物合成中的潜力 (Yang, Pan, & List, 2009).
酶促动力学拆分:该化合物已用于酶促过程中,例如叔丁基2-(1-羟乙基)苯基氨基甲酸酯的酶促动力学拆分,展示了其在生产光学纯对映异构体中的重要性 (Piovan, Pasquini, & Andrade, 2011).
化学转化
狄尔斯-阿尔德反应:在化学转化中,叔丁基衍生物如叔丁基3a-甲基-5-氧代-2,3,3a,4,5,6-六氢吲哚-1-羧酸酯已用于狄尔斯-阿尔德反应,展示了叔丁基氨基甲酸酯在有机合成中的多功能性 (Padwa, Brodney, & Lynch, 2003).
金属化和烷基化研究:该化合物的衍生物已被研究其进行金属化和烷基化的能力,表明了它们在制备α-官能化α-氨基硅烷方面的潜力 (Sieburth, Somers, & O'hare, 1996).
药物中间体
生物活性化合物合成:叔丁基氨基甲酸酯的衍生物,如叔丁基5-氨基-4((2-(二甲氨基)乙基)(甲基)氨基)-2甲氧基苯基)氨基甲酸酯,是合成生物活性化合物(如奥美替尼)的重要中间体 (Zhao, Guo, Lan, & Xu, 2017).
天然产物合成:该化合物已用于合成中间体,如(R)-叔丁基(1-羟基丁-3-炔-2-基)氨基甲酸酯,这是生产具有细胞毒活性的天然产物中的关键 (Tang 等人,2014).
作用机制
Target of Action
It is known that this compound is a phenylalanine analog , which suggests that it may interact with biological systems in a similar manner to phenylalanine, an essential amino acid involved in protein synthesis.
Mode of Action
Carbamates, the class of compounds to which it belongs, are known to modulate inter- and intramolecular interactions with target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This could influence the compound’s interaction with its targets.
Pharmacokinetics
Carbamates are generally known for their chemical stability and capability to permeate cell membranes , which could influence the bioavailability of this compound.
Result of Action
It has been demonstrated to be useful in the treatment of a variety of disorders, including excessive daytime sleepiness, cataplexy, narcolepsy, fatigue, depression, bipolar disorder, fibromyalgia, and others .
Action Environment
It is known that the compound can be modified to enhance cellular permeability (eg, by esterification of polar groups) and then converted by cellular enzymes to produce the active agent .
生化分析
Biochemical Properties
®-tert-Butyl (2-amino-3-phenylpropyl)carbamate plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including those involved in amino acid metabolism. For instance, it has been shown to interact with phenylalanine hydroxylase, an enzyme responsible for converting phenylalanine to tyrosine. This interaction can influence the enzyme’s activity, potentially affecting the levels of these amino acids in the body . Additionally, ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate can interact with various proteins and other biomolecules, forming complexes that may alter their function and stability.
Cellular Effects
The effects of ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involved in neurotransmission and neuroprotection. For example, it can modulate the activity of neurotransmitter receptors, thereby affecting synaptic transmission and neuronal communication . Furthermore, ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and stress responses.
Molecular Mechanism
At the molecular level, ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate exerts its effects through several mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic reactions . Additionally, ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate can activate or inhibit signaling pathways by interacting with receptors and other signaling proteins, leading to changes in cellular responses and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types used. In vitro studies have demonstrated that prolonged exposure to ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate can lead to changes in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate in animal models are dose-dependent. At low doses, the compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing symptoms of neurological disorders . At higher doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are likely due to the compound’s interaction with multiple biological targets, leading to off-target effects and cellular damage.
Metabolic Pathways
®-tert-Butyl (2-amino-3-phenylpropyl)carbamate is involved in several metabolic pathways, primarily those related to amino acid metabolism. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, potentially affecting metabolic flux and the levels of key metabolites in the body.
Transport and Distribution
The transport and distribution of ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by amino acid transporters, facilitating its uptake into cells . Once inside the cells, ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate is critical for its activity and function. The compound can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals . This localization can affect its interactions with other biomolecules and its overall biochemical activity within the cell.
属性
IUPAC Name |
tert-butyl N-[(2R)-2-amino-3-phenylpropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-12(15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVSLLRGGNVROC-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738884 | |
| Record name | tert-Butyl [(2R)-2-amino-3-phenylpropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400652-57-5 | |
| Record name | 1,1-Dimethylethyl N-[(2R)-2-amino-3-phenylpropyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400652-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(2R)-2-amino-3-phenylpropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
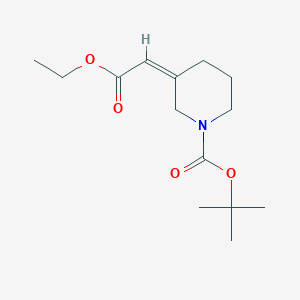
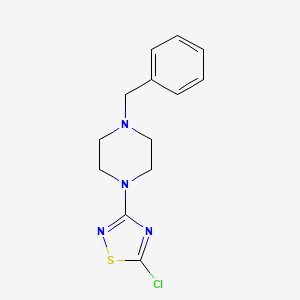

![1-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B1375506.png)
![5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B1375508.png)

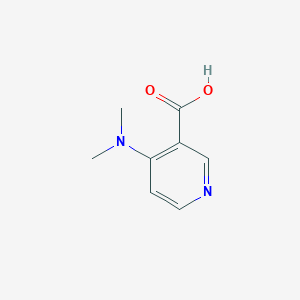
![1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid](/img/structure/B1375513.png)


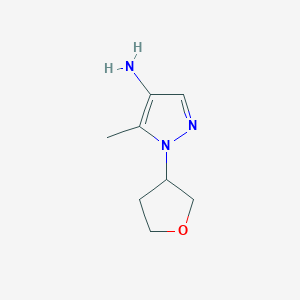
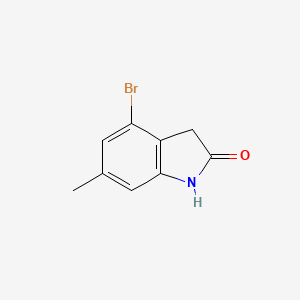
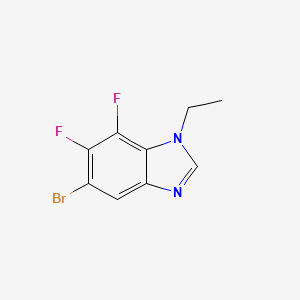
![5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1375522.png)
